N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
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Overview
Description
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a versatile chemical compound that has garnered significant attention in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves the reaction of an oxalyl chloride derivative with an amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- N1-phenyl-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
Uniqueness
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide stands out due to its unique combination of a phenyl group and a tetrahydro-2H-pyran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(19(24)22-17-9-5-2-6-10-17)21-15-20(11-13-25-14-12-20)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBBNYNWOIDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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